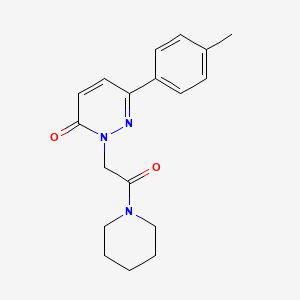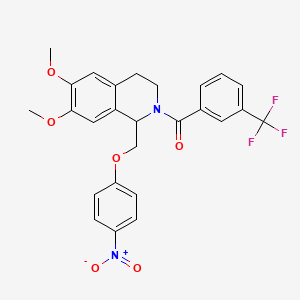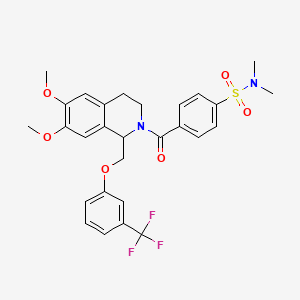![molecular formula C22H23FN4O5S2 B11213358 4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213358.png)
4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a fluorophenyl group, and a thienopyrazole moiety
Métodos De Preparación
The synthesis of 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thienopyrazole core: This can be achieved through cyclization reactions involving thiophene and pyrazole precursors.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the sulfonamide group: This can be done using sulfonyl chlorides in the presence of a base.
Final coupling to form the benzamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow chemistry or other scalable techniques.
Análisis De Reacciones Químicas
4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thienopyrazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common reagents for these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and coupling reagents like Pd catalysts.
Aplicaciones Científicas De Investigación
4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thienopyrazole moiety can participate in π-π stacking interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE include:
4-(DIETHYLSULFAMOYL)-N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-(DIETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE: Similar structure but with a methoxyphenyl group.
The uniqueness of 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H23FN4O5S2 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H23FN4O5S2/c1-3-26(4-2)34(31,32)18-11-5-15(6-12-18)22(28)24-21-19-13-33(29,30)14-20(19)25-27(21)17-9-7-16(23)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,24,28) |
Clave InChI |
RLYWMIZJSHJHSS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B11213279.png)

![9-Chloro-2-(furan-2-yl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213298.png)
![N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213315.png)
![6-chloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11213316.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213326.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B11213334.png)
![ethyl 2-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11213339.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11213340.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213349.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11213350.png)
![N-[3-(diethylamino)propyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B11213355.png)
